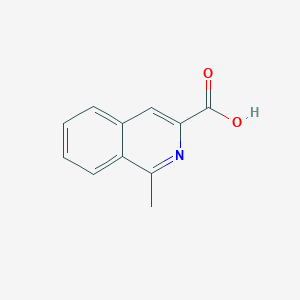

1-Ciano-4-aminoisoquinolina

Descripción general

Descripción

4-Aminoisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Aminoisoquinoline-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminoisoquinoline-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

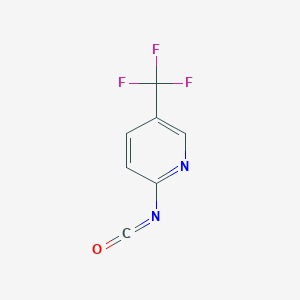

Síntesis de Nuevos Compuestos

La 1-Ciano-4-aminoisoquinolina se puede usar como reactivo inicial en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la síntesis de imidazo[5,1-a]isoquinolinas .

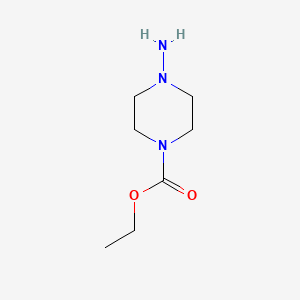

Intermedio de Síntesis Orgánica

Este compuesto también se utiliza como intermedio en las síntesis orgánicas . Esto significa que se puede utilizar en la producción de una amplia gama de otros compuestos químicos.

Investigación Anticancerígena

En el campo de la química medicinal, la this compound ha mostrado potencial en la investigación anticancerígena. Se sintetizó una serie de nuevos 7-sustituidos-5-(1H-indol-3-il)tetrazolo[1,5-a]pirimidina-6-carbonitrilos usando este compuesto. Los compuestos sintetizados mostraron potentes actividades anticancerígenas contra el cáncer de colon humano .

Estudios de Citotoxicidad

Se investigó la actividad citotóxica de los nuevos compuestos de tetrazolopirimidina-6-carbonitrilo sintetizados contra las líneas celulares cancerosas humanas HCT-116, MCF-7, MDA-MB-231, A549 y una línea celular normal humana saludable (RPE-1) utilizando el ensayo de citotoxicidad MTT .

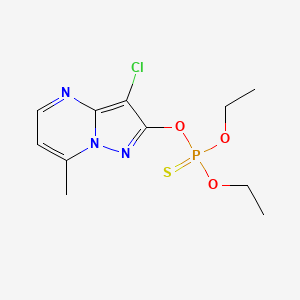

Síntesis de Pesticidas

La this compound también se puede utilizar en la síntesis de pesticidas. Por ejemplo, se ha utilizado en la síntesis de fipronil, un insecticida de amplio espectro altamente eficaz .

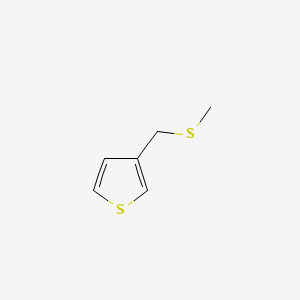

Síntesis de Compuestos Bioactivos

Debido a su amplio espectro bioactivo, la this compound es eficaz para la síntesis de compuestos bioactivos tanto para animales como para plantas .

Mecanismo De Acción

Target of Action

4-Aminoisoquinoline-1-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium parasites , which cause malaria . These compounds interact with the parasite’s heme detoxification pathway, disrupting its survival and proliferation .

Mode of Action

The compound’s mode of action is multi-factorial. It has the ability to target lipids, inhibit the formation of haemozoin (a by-product of heme metabolism in the parasite), and generate reactive oxygen species . By inhibiting haemozoin formation, the compound prevents the detoxification of free heme, which is toxic to the parasite .

Biochemical Pathways

The affected biochemical pathway is the heme detoxification pathway in Plasmodium parasites . The disruption of this pathway leads to an accumulation of toxic free heme, which damages the parasite and prevents its proliferation .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is brain-permeant . It is also an inhibitor of CYP1A2 and CYP3A4, enzymes involved in drug metabolism .

Result of Action

The result of the compound’s action is the inhibition of Plasmodium parasite growth and proliferation , leading to the prevention and treatment of malaria . This is achieved through the disruption of the parasite’s heme detoxification pathway .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP3A4 enzymes

Cellular Effects

Derivatives of 4-aminoquinoline, a related compound, have been found to have anti-malarial, anti-asthmatic, antibacterial, anti-fungal, antiviral, and anti-inflammatory properties . These effects are likely due to the influence of these compounds on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to interact with CYP1A2 and CYP3A4 enzymes, potentially leading to enzyme inhibition or activation

Temporal Effects in Laboratory Settings

It is known that the compound has a high stability and is not prone to rapid degradation .

Metabolic Pathways

It is known to interact with CYP1A2 and CYP3A4 enzymes, suggesting that it may be involved in the metabolism of drugs and other xenobiotics .

Propiedades

IUPAC Name |

4-aminoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-10-8-4-2-1-3-7(8)9(12)6-13-10/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILGQDQQFHALOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619246 | |

| Record name | 4-Aminoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573758-69-7 | |

| Record name | 4-Aminoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

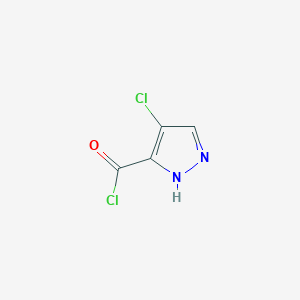

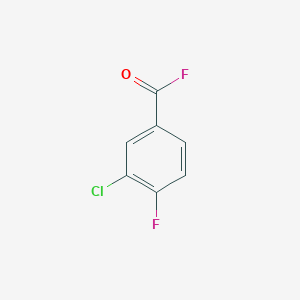

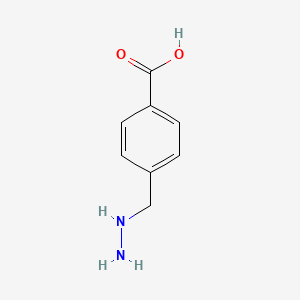

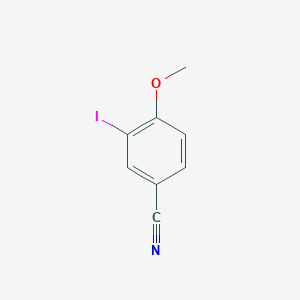

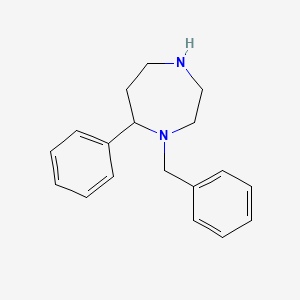

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)